Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride
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Overview
Description
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride is a chemical compound with the molecular formula C12H30Cl2N2O4 and a molecular weight of 337.28. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two quaternary ammonium groups, each bonded to two hydroxyethyl groups and a methyl group, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride typically involves the reaction of ethylene diamine with bis(2-chloroethyl) ether in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently quaternized with methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of quaternary ammonium compounds for antimicrobial studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The hydroxyethyl groups enhance its solubility and facilitate its interaction with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)dimethylammonium chloride
- Tetraethylammonium chloride
- Tetramethylammonium chloride
Uniqueness
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride is unique due to its dual quaternary ammonium groups, which provide enhanced reactivity and versatility compared to similar compounds. Its hydroxyethyl groups also contribute to its solubility and ability to form stable complexes, making it a valuable compound in various applications .
Properties
CAS No. |
85117-92-6 |
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Molecular Formula |
C12H30Cl2N2O4 |
Molecular Weight |
337.28 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-bis(2-hydroxyethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C12H30N2O4.2ClH/c1-13(5-9-15,6-10-16)3-4-14(2,7-11-17)8-12-18;;/h15-18H,3-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
NXPJDFSYCDNCOT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](CC[N+](C)(CCO)CCO)(CCO)CCO.[Cl-].[Cl-] |
Origin of Product |
United States |
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